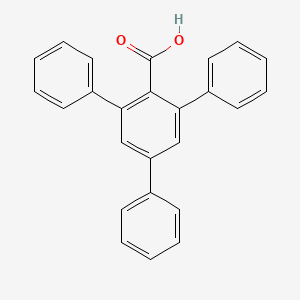

2,4,6-Triphenylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,6-triphenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18O2/c26-25(27)24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWWGHQMONYPEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)C(=O)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10280538 | |

| Record name | 2,4,6-triphenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5732-17-2 | |

| Record name | NSC17359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-triphenylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10280538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Properties of 2,4,6 Triphenylbenzoic Acid

Synthetic Routes and Methodologies

The synthesis of this compound can be approached through several routes, often involving the construction of the highly substituted aromatic ring followed by the introduction or modification of the carboxylic acid group. One common strategy involves the use of pyrylium (B1242799) salts as intermediates. For instance, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) can be synthesized from acetophenone (B1666503) and benzalacetophenone. orgsyn.org This pyrylium salt can then be converted to the corresponding pyridine (B92270) derivative, and subsequent oxidation can yield the desired benzoic acid.

Another approach could involve a multi-component reaction, where simpler aromatic precursors are coupled to form the triphenyl-substituted benzene (B151609) ring. For example, a one-pot, three-component synthesis of 2,4,6-triarylpyridines has been developed using aromatic aldehydes, substituted acetophenones, and ammonium (B1175870) acetate. researchgate.net While this yields a pyridine, similar strategies might be adapted for the synthesis of the benzene analogue. The synthesis of related sterically hindered benzoic acids, such as 2,4,6-trimethylbenzoic acid, has been achieved through methods like the acylation of mesitylene (B46885) followed by a haloform reaction or oxidation. google.com

Physicochemical Properties

This compound is a white crystalline powder. lookchem.com It is generally insoluble in water but soluble in many organic solvents. lookchem.com Its high degree of aromaticity, conferred by the four phenyl rings, contributes to its thermal stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₁₈O₂ | lookchem.comnih.gov |

| Molecular Weight | 350.41 g/mol | lookchem.com |

| Boiling Point | 487.7 °C at 760 mmHg | lookchem.com |

| Flash Point | 226.8 °C | lookchem.com |

| Density | 1.176 g/cm³ | lookchem.com |

| Refractive Index | 1.637 | lookchem.com |

Note: Some properties like melting point are not consistently reported in the available literature.

Spectroscopic and Crystallographic Data

The structural characterization of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the presence and connectivity of the phenyl and carboxyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the C-H and C=C vibrations of the aromatic rings.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

X-ray Crystallography: Single-crystal X-ray diffraction would provide the most definitive structural information, revealing the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. This technique would be particularly valuable for understanding the steric interactions and the planarity of the different ring systems. The crystal structure of the related 2,4,6-trimethoxybenzoic acid shows that the molecules form hydrogen-bonded chains. researchgate.net

Reactivity, Reaction Mechanisms, and Stereochemical Considerations

Mechanistic Investigations of Esterification and Hydrolysis Reactions Involving 2,4,6-Triphenylbenzoic Acid and Its Derivatives

The esterification and hydrolysis of this compound and its esters have been subjects of detailed mechanistic studies, revealing the critical role of steric hindrance in determining the reaction pathway. researchgate.netrsc.orgrsc.org These investigations have provided classic examples of the various mechanisms possible for carboxyl esterification and hydrolysis. researchgate.netresearchgate.net

The hydrolysis of esters typically proceeds via one of two primary mechanisms involving nucleophilic attack: attack at the acyl-carbon (acyl-oxygen fission, BAC2) or attack at the alkyl-carbon of the ester group (alkyl-oxygen fission, BAL2). researchgate.net In the case of esters derived from this compound, the immense steric hindrance around the acyl-carbon atom makes the BAC2 pathway, which is common for most esters, highly unfavorable. researchgate.net

Research has shown that the hydrolysis of methyl 2,4,6-triphenylbenzoate under basic conditions proceeds through a combination of both acyl- and alkyl-oxygen fission. researchgate.net However, for esters with a tertiary alkyl group, such as tert-butyl 2,4,6-triphenylbenzoate, the reaction proceeds exclusively via alkyl-oxygen fission under all investigated conditions, involving the formation of a stable carbonium ion (tert-butyl cation). researchgate.netresearchgate.net This demonstrates that the steric hindrance from the ortho-phenyl groups effectively shields the acyl-carbon from nucleophilic attack, forcing the reaction to occur at the less hindered alkyl-carbon atom. researchgate.net

Table 1: Bond Fission Pathways in the Hydrolysis of Esters of this compound

| Ester | Reaction Conditions | Predominant Fission Pathway | Mechanism |

|---|---|---|---|

| Methyl 2,4,6-triphenylbenzoate | Alkaline Hydrolysis | Acyl-Oxygen & Alkyl-Oxygen | BAC2 & BAL2 researchgate.net |

Steric hindrance is a dominant factor controlling the kinetics and thermodynamics of reactions involving this compound. The bulky ortho-phenyl substituents create a crowded environment around the carboxylic acid group, significantly slowing down reactions that require nucleophilic attack at the carbonyl carbon. researchgate.net This steric inhibition destabilizes the transition state for BAC2 reactions, thereby increasing the activation energy and decreasing the reaction rate.

This steric effect is so pronounced that it allows for the observation of alternative, normally less favorable, reaction pathways like the BAL2 mechanism. researchgate.netresearchgate.net In cases where bulky substituents are present, they can shield a reaction center from the approach of an electrophile or nucleophile, making a particular reaction pathway kinetically less feasible. nih.gov While electronic effects of substituents are often prevalent, significant steric hindrance can override these effects and dictate the regioselectivity and rate of a reaction. nih.gov The acid-weakening effect observed in similarly hindered acids, like 2,4,6-tri-t-butylbenzoic acid, is also attributed to steric hindrance to the solvation and stabilization of the carboxylate anion. researchgate.net

To unambiguously determine the site of bond cleavage during hydrolysis, isotopic labeling studies have been employed. researchgate.netrsc.org By using water enriched with the heavy oxygen isotope (H₂¹⁸O), researchers can trace the path of the oxygen atom during the reaction.

In the hydrolysis of methyl and tert-butyl 2,4,6-triphenylbenzoates, the use of ¹⁸O confirmed the mechanistic pathways. researchgate.net

For acyl-oxygen fission (BAC2), the ¹⁸O from the enriched water becomes incorporated into the carboxylic acid product.

For alkyl-oxygen fission (BAL2 or BAL1), the ¹⁸O is incorporated into the alcohol product, while the carboxylic acid retains its original oxygen atoms.

These isotopic studies have provided definitive evidence for the bond fission mechanisms in the hydrolysis of these sterically hindered esters, solidifying the understanding of how steric hindrance governs their reactivity. researchgate.netoup.com

Reactions of the Carboxyl Group in this compound

The carboxyl group of this compound can undergo several typical reactions, although its reactivity is often moderated by the steric hindrance previously discussed.

This compound can be converted into its corresponding acid chloride, 2,4,6-triphenylbenzoyl chloride. This transformation is a common step in organic synthesis to activate the carboxylic acid for further reactions. The synthesis is typically achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂).

While specific literature on the synthesis of 2,4,6-triphenylbenzoyl chloride is not abundant, the process is analogous to the preparation of other sterically hindered acyl chlorides, like 2,4,6-trimethylbenzoyl chloride. patsnap.com The general reaction involves heating the carboxylic acid with an excess of thionyl chloride, often under reflux conditions, followed by purification to remove excess reagent and byproducts. patsnap.com The resulting acid chloride is a valuable intermediate for synthesizing other derivatives like esters and amides, where direct reaction with the parent carboxylic acid would be too slow or inefficient due to steric hindrance.

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). For aromatic carboxylic acids, this reaction usually requires high temperatures. Upon heating, this compound can undergo decarboxylation to yield 1,3,5-triphenylbenzene.

The mechanism of decarboxylation for aromatic acids can vary. While some activated benzoic acids (e.g., those with ortho or para hydroxyl groups) decarboxylate readily, unactivated acids require more forcing conditions. nist.gov The stability of the aryl anion or aryl radical intermediate plays a key role. For instance, the decarboxylation of 2,4,6-trinitrobenzoic acid proceeds upon heating to give 1,3,5-trinitrobenzene. wikipedia.org Although this compound is not as activated as the trinitro-substituted analogue, the principle of thermal decarboxylation applies. The reaction likely proceeds through a mechanism involving the cleavage of the C-C bond between the aromatic ring and the carboxyl group at elevated temperatures.

Reactivity of the Triphenyl Moiety

The reactivity of this compound is a complex interplay of electronic and steric effects originating from its four distinct aromatic rings and the centrally located carboxylic acid group. The triphenyl moiety, consisting of the phenyl groups at positions 2, 4, and 6 of the central benzoic acid core, is the primary site for further chemical modification.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on this compound is governed by the directing effects of the substituents on each ring and the profound steric hindrance imposed by the molecule's three-dimensional structure. The phenyl substituents are generally considered weakly activating and ortho-, para-directing groups, while the carboxylic acid is a deactivating, meta-directing group. hu.edu.joimperial.ac.uk

A critical feature of this molecule is the steric congestion around the central ring. The phenyl groups at the 2- and 6-positions flank the carboxylic acid, creating a significant "ortho effect." wikipedia.org This steric hindrance forces the carboxyl group to twist out of the plane of the central benzene (B151609) ring, which inhibits resonance between the carboxyl group and the ring. wikipedia.org Consequently, the deactivating effect of the carboxyl group on the central ring is somewhat diminished compared to a planar benzoic acid.

The reactivity of the four aromatic rings towards an incoming electrophile (E⁺) can be analyzed as follows:

The Central Benzoic Acid Ring: The carboxyl group directs incoming electrophiles to the meta positions (C3 and C5). However, these positions are already substituted with phenyl groups. The phenyl groups themselves direct ortho and para. For the phenyl group at C4, the para position is C1 (occupied by the carboxyl group) and the ortho positions are C3 and C5 (occupied). For the phenyl groups at C2 and C6, the ortho positions are also occupied. Therefore, electrophilic substitution on the central ring is highly disfavored due to the lack of available reaction sites and severe steric hindrance.

The Peripheral Phenyl Rings: These three rings are the most probable sites for electrophilic attack. Each phenyl group is attached to the large, electron-rich central core, which acts as an activating substituent. This directs incoming electrophiles to the ortho and para positions of each peripheral ring. However, the ortho positions of these rings are sterically hindered by the proximity of the other phenyl groups and the central ring.

Research on the nitration of 1,2,3-triphenylbenzene, a closely related structural analog, demonstrated that substitution occurs preferentially at the para-positions of the peripheral rings (specifically the 4', 4'', and 4 positions). pw.edu.pl The study found that substitution at the ortho positions was absent due to steric hindrance. pw.edu.pl By analogy, electrophilic substitution on this compound is expected to occur almost exclusively at the para-position of the three peripheral phenyl rings.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

| Aromatic Ring Target | Directing Groups' Influence | Steric Hindrance | Predicted Outcome |

| Central Ring | -COOH (meta); Phenyls (ortho, para) | Very High | No Reaction |

| 2-Phenyl Ring | Central Ring (ortho, para) | High at ortho | Substitution at para-position |

| 4-Phenyl Ring | Central Ring (ortho, para) | Moderate at ortho | Substitution at para-position |

| 6-Phenyl Ring | Central Ring (ortho, para) | High at ortho | Substitution at para-position |

Palladium-Catalyzed Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification of the this compound framework. wikipedia.orgrsc.org These reactions typically involve the coupling of an organohalide or triflate with a variety of coupling partners. wikipedia.org For functionalization of the triphenyl moiety, a preliminary electrophilic halogenation (e.g., bromination) of the peripheral phenyl rings, which would yield para-halogenated derivatives as discussed previously, is a necessary first step.

Once a derivative such as para-bromo-2,4,6-triphenylbenzoic acid is obtained, it can serve as a substrate for numerous cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is widely used to form new carbon-carbon bonds by coupling an aryl halide with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. nih.gov For instance, coupling a para-brominated derivative of this compound with an arylboronic acid would yield a biphenyl-substituted structure, extending the conjugation of the system. Typical catalytic systems include Pd(dppf)Cl₂ or Pd(OAc)₂ with phosphine (B1218219) ligands. mdpi.com

Heck-Mizoroki Reaction: The Heck reaction couples an aryl halide with an alkene to form a new, substituted alkene, providing a method to introduce vinyl groups. wikipedia.orglibretexts.org This reaction is catalyzed by palladium complexes like palladium(II) acetate, often with phosphine ligands, and requires a base such as triethylamine. wikipedia.orgresearchgate.net Applying this to a halogenated this compound would allow for the attachment of various acrylate, styrene, or other olefinic moieties to the peripheral rings.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. It is an effective method for introducing alkynyl groups onto the aromatic framework, which can serve as handles for further transformations or as components in materials with interesting electronic properties. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. careers360.com

Table 2: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing Halogenated this compound

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Bond Formed | Resulting Structure |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., Na₂CO₃) | Aryl-Aryl | Biaryl systems |

| Heck-Mizoroki | Alkene (e.g., H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | Aryl-Vinyl | Substituted alkenes |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | Aryl-Alkynyl | Aryl-substituted alkynes |

Synthesis and Characterization of Substituted Triphenylbenzoic Acids

The synthesis of substituted triphenylbenzoic acids often involves multi-step procedures, starting from appropriately substituted benzene derivatives. The characterization of these compounds relies on a combination of spectroscopic techniques and physical property measurements to confirm their structure and purity.

Halogenated derivatives of benzoic acid are of significant interest due to the strong electron-withdrawing nature of halogens, which can profoundly influence the acidity and reactivity of the carboxyl group.

2,4,6-Trichlorobenzoic Acid:

The synthesis of 2,4,6-trichlorobenzoic acid can be achieved through various routes. One method involves the acylation of 1,3,5-trichlorobenzene (B151690) to form an intermediate, which is then oxidized to the corresponding benzoic acid. google.com Another approach starts with the reaction of 1,3,5-trichlorobenzene with acetyl chloride in the presence of anhydrous aluminum trichloride (B1173362). google.com The resulting 2,4,6-trichloroacetophenone is then oxidized to yield 2,4,6-trichlorobenzoic acid. google.com A different synthetic strategy involves the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride under the catalysis of anhydrous aluminum trichloride to produce 2,4,6-trichlorotrichloromethylbenzene, which is subsequently hydrolyzed with sulfuric acid to give the final product. google.com

The structure and hydrogen bonding pattern of 2,4,6-trichlorobenzoic acid have been reported. sigmaaldrich.com It is a reactant in the active-sodium-promoted reductive cleavage of halogenated benzoic acids and has been used in the synthesis of various compounds, including non-steroidal selective glucocorticoid receptor agonists and antifungal coumarins. sigmaaldrich.com

2,4,6-Trifluorobenzoic Acid:

The preparation of 2,4,6-trifluorobenzoic acid can be accomplished by the hydrolysis of 2,4,6-trifluorobenzonitrile (B12505) with aqueous sulfuric acid. google.com A described method involves heating 2,4,6-trifluorobenzonitrile in 70% aqueous sulfuric acid, followed by cooling, filtration, and washing to yield the product with high purity. google.comchemicalbook.com An alternative synthesis involves the catalytic hydrogenation of 2,4,6-trifluoro-3,5-dichlorobenzoic acid in the presence of palladium on carbon and magnesium oxide. chemicalbook.com

Crystallographic studies of 2,4,6-trifluorobenzoic acid reveal that the C-C-C bond angles in the benzene ring are larger than 120° at the carbon atoms bonded to fluorine. iucr.org In the solid state, molecules form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxyl groups. iucr.org This compound serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and fluorinated polymers. chemimpex.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,4,6-Trichlorobenzoic acid | 50-43-1 sigmaaldrich.combiosynth.com | C₇H₃Cl₃O₂ sigmaaldrich.combiosynth.com | 225.46 sigmaaldrich.combiosynth.com | 160-164 sigmaaldrich.com |

| 2,4,6-Trifluorobenzoic acid | 28314-80-9 chemicalbook.com | C₇H₃F₃O₂ chemicalbook.com | 176.09 chemicalbook.com |

The introduction of alkyl groups, which are electron-donating, can also alter the properties of the benzoic acid scaffold.

2,4,6-Trimethylbenzoic Acid:

2,4,6-Trimethylbenzoic acid, a sterically hindered benzoic acid derivative, can be synthesized through several methods. One common route is the oxidation of mesitylene (B46885). A patent describes a process involving the acylation of mesitylene with chloroacetyl chloride, followed by a haloform reaction of the resulting 2,4,6-trimethylchloroacetophenone with sodium hypochlorite. google.com Another reported synthesis involves a one-step method from C9 aromatic by-products, with a focus on the post-treatment technology to achieve high purity and yield. researchgate.net It can also be prepared from mesitaldehyde by stirring in the presence of an iridium catalyst under an oxygen atmosphere. chemicalbook.com

This compound is utilized as an intermediate in the production of dyes, pesticides, pharmaceuticals, and photoinitiators. google.comchemicalbook.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,4,6-Trimethylbenzoic acid | 480-63-7 chemicalbook.com | C₁₀H₁₂O₂ chemicalbook.com | 164.20 chemicalbook.com |

Comparative Studies on Reactivity and Structure-Property Relationships in Highly Substituted Benzoic Acids

The reactivity and properties of highly substituted benzoic acids are significantly influenced by the nature and position of the substituents on the aromatic ring. The Hammett equation, a linear free-energy relationship, is a fundamental tool for quantifying the effect of meta- and para-substituents on the reactivity of benzene derivatives. libretexts.orgmdpi.com However, this equation often fails for ortho-isomers due to steric effects and other proximity interactions. mdpi.com

Studies have shown that for substituted benzoic acids, electron-withdrawing groups increase acidity, while electron-releasing groups decrease it. mdpi.com The inductive and resonance effects of substituents contribute in opposing ways to the acidity of the benzoic acid. mdpi.com For instance, the acidity of electron-withdrawing substituted isomers increases from ortho to para as the inductive effect increases and the resonance effect decreases. mdpi.com Conversely, for electron-releasing substituents, the acidity increases from para to ortho as the inductive effect decreases and the resonance effect increases. mdpi.com

Quantitative structure-metabolism relationship (QSMR) studies on a series of substituted benzoic acids have been conducted to correlate their physicochemical properties with their metabolic fate. nih.gov By calculating various steric and electronic molecular properties, researchers have been able to classify these compounds based on their primary metabolic pathways, such as glucuronidation versus glycine (B1666218) conjugation. nih.gov These studies provide insights into the key features of drug-metabolizing enzyme active sites. nih.gov

Conformational Analysis of Sterically Congested Benzoic Acid Systems

The conformation of the carboxyl group relative to the aromatic ring is a key determinant of the properties of benzoic acids. In sterically congested systems, such as those with multiple ortho substituents, the rotational barrier around the C(aryl)-C(carboxyl) bond is significant.

For benzoic acid itself, two planar conformers, cis and trans, are possible, with the cis isomer being more stable. researchgate.net The presence of bulky ortho substituents can force the carboxyl group out of the plane of the aromatic ring. This twisting affects the conjugation between the carboxyl group and the phenyl ring, thereby influencing the electronic properties and reactivity of the molecule.

Computational methods, such as density functional theory (DFT), are powerful tools for analyzing the potential energy surface and determining the preferred conformations of these sterically hindered molecules. mdpi.comresearchgate.net For example, a detailed conformational study of benzoic acid and its derivatives has been performed using semi-empirical and DFT methods to identify global and local energy minima. researchgate.net

The study of atom tunneling in the conformational isomerization of para-substituted benzoic acid derivatives has revealed the influence of electronic substituent effects on this quantum mechanical phenomenon. nih.gov Electron-donating groups were found to increase the half-life of the higher-energy conformer, while electron-withdrawing groups decreased it. nih.gov This highlights the subtle interplay between electronic structure and conformational dynamics even in seemingly rigid molecules.

Conclusion

2,4,6-Triphenylbenzoic acid stands out as a fascinating example of a highly substituted and sterically hindered aromatic carboxylic acid. Its unique structural attributes, born from the strategic placement of three phenyl groups on a benzoic acid core, give rise to a molecule with significant potential in both fundamental and applied chemistry. From its role as a versatile building block in the synthesis of complex organic molecules to its potential applications in the development of advanced materials, this compound continues to be a subject of interest for chemists. Further exploration of its synthesis, reactivity, and incorporation into larger molecular assemblies will undoubtedly lead to new discoveries and innovations in the field of organic chemistry and beyond.

A Comprehensive Examination of the Synthetic Routes to this compound

The sterically hindered aromatic carboxylic acid, this compound, presents a unique synthetic challenge due to its highly substituted nature. This article explores the various methodologies developed for its synthesis, categorized into classical and modern strategies. The discussion focuses exclusively on the chemical transformations and pathways leading to this complex molecule.

Coordination Chemistry and Supramolecular Applications

2,4,6-Triphenylbenzoic Acid as a Ligand in Metal Complexes

As a ligand, the deprotonated form of this compound (2,4,6-triphenylbenzoate) readily coordinates to metal centers. The three phenyl groups ortho and para to the carboxylate function create a sterically hindered environment, which plays a crucial role in determining the structure and stability of the metal complexes.

Research has demonstrated the successful formation of organometallic complexes involving this compound. A notable example is its reaction with trimethylaluminum (B3029685), which yields a dimeric dialkylaluminum complex. researchgate.netresearchgate.netresearchgate.netresearchgate.net This reaction forms the carboxylato complex [(CH3)2Al{μ-O2CPh(Ph3)}]2. researchgate.netresearchgate.netacs.org The synthesis of this compound has been reported alongside its spectroscopic and structural characterization. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Beyond aluminum, this compound has been used to synthesize other organometallic compounds. For instance, it has been incorporated into tin(II) amido complexes. These complexes are prepared using bulky m-terphenyl (B1677559) carboxylate ligands, including 2,4,6-triphenylbenzoate, and result in compounds such as [(Me3Si)2NSn(μ-O2CC6H2Ph3)]2. researchgate.net

Table 1: Examples of Organometallic Complexes with 2,4,6-Triphenylbenzoate Ligand

| Metal Center | Reactant | Complex Formula | Reference |

|---|---|---|---|

| Aluminum (Al) | Trimethylaluminum | [(CH3)2Al{μ-O2CPh(Ph3)}]2 | researchgate.netresearchgate.net |

The significant steric bulk of the 2,4,6-triphenylbenzoate ligand heavily influences its coordination behavior. In the case of the dimethylaluminum complex, X-ray crystallographic studies reveal that the carboxylato ligand facilitates the formation of a dimeric structure. researchgate.netresearchgate.netresearchgate.net This dimer features a central eight-membered O-Al-O-C core. researchgate.netacs.org

Similarly, the tin(II) carboxylate complexes also form discrete dimeric structures in the solid state. researchgate.net These molecules possess a central Sn2O4C2 heterocyclic core, a structure that highlights the bridging capability of the carboxylate ligand even in a crowded coordination sphere. researchgate.net The bulky nature of the ligand is a key factor in the formation of these specific dimeric arrangements, preventing further polymerization or the coordination of additional ligands to the metal center.

Role in Supramolecular Assembly and Crystal Engineering

Supramolecular chemistry relies on non-covalent interactions to build larger, well-defined architectures from molecular components. This compound is a valuable building block in this context, utilizing hydrogen bonding and leveraging steric effects to direct crystal packing.

Like other carboxylic acids, this compound can form robust hydrogen bonds. The carboxylic acid group typically forms self-complementary hydrogen-bonded dimers, a common and highly predictable supramolecular synthon. This interaction is fundamental to its crystal structure. In more complex systems, such as in cocrystals with other molecules, the benzoic acid group can participate in extended networks of alternating hydrogen bonds. researchgate.net The ability to form these predictable hydrogen-bonding patterns makes it a useful component for designing specific crystalline architectures. researchgate.net

The three phenyl groups on the benzoic acid backbone provide significant steric shielding. This steric hindrance can be exploited in crystal engineering to control intermolecular interactions. For example, the bulkiness of the ligand can prevent the formation of undesired homodimers in solution, thereby promoting the formation of specific heterodimeric assemblies. researchgate.net This "macrocyclic shielding" effect is crucial for directing self-assembly processes towards a desired supramolecular structure and preventing the system from settling into a more thermodynamically stable but less functional arrangement. researchgate.net The interplay between the directional hydrogen bonding of the carboxyl group and the steric repulsion of the phenyl groups allows for fine control over the final solid-state architecture.

Theoretical and Computational Investigations of 2,4,6 Triphenylbenzoic Acid

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and bonding characteristics of 2,4,6-triphenylbenzoic acid. These methods can predict molecular geometries, electron distribution, and orbital energies, which collectively define the molecule's properties.

The most prominent structural feature of this compound is the significant steric strain induced by the three bulky phenyl substituents on the central benzene (B151609) ring. The two ortho-phenyl groups, in particular, force the carboxylic acid group (-COOH) to rotate out of the plane of the central ring. This phenomenon, known as steric inhibition of resonance, disrupts the π-conjugation between the carboxyl group and the aromatic system. cgchemistrysolutions.co.invedantu.com DFT calculations at levels like B3LYP/6-311+G(d,p) can quantify this by optimizing the geometry and revealing the dihedral angle between the plane of the carboxyl group and the central ring. rsc.org For this compound, this angle is expected to be substantial, approaching 90 degrees, unlike in benzoic acid where the carboxyl group is largely coplanar with the ring.

Calculations of atomic charges (e.g., Mulliken, Natural Bond Orbital) would show the electron distribution. The carboxyl group is an electron-withdrawing group, but its resonance-withdrawing effect is diminished due to the lack of planarity. rsc.org The primary electronic influence is therefore inductive. The analysis of Wiberg bond indices would further quantify the bond orders, showing a C-C bond between the ring and the carboxyl group with more single-bond character compared to the partial double-bond character seen in planar benzoic acid. Frontier molecular orbital analysis (HOMO/LUMO) would provide insight into the molecule's reactivity and electronic transitions.

Table 1: Predicted Geometric Parameters from Quantum Chemical Calculations Note: The values for this compound are predictive based on data from analogous sterically hindered systems, as direct computational literature is sparse. Experimental values are derived from X-ray crystallography data of related structures. researchgate.netotterbein.edu

| Parameter | Benzoic Acid (Calculated) | This compound (Predicted) | Rationale for Change |

| C(ring)-C(carboxyl) Bond Length | ~1.48 Å | ~1.50 Å | Loss of π-conjugation gives more single-bond character. |

| O=C-O-H Dihedral Angle | ~0° (planar) | ~0° (planar) | The internal geometry of the carboxyl group remains planar. |

| C(ring)-C(carboxyl) Dihedral Angle | ~0-20° | ~70-90° | Severe steric hindrance from ortho-phenyl groups forces the carboxyl group out of the ring's plane. |

| C=O Bond Length | ~1.21 Å | ~1.20 Å | Slight shortening as resonance with the ring is inhibited, localizing π-character. |

| C-OH Bond Length | ~1.36 Å | ~1.37 Å | Minor change, reflecting a more isolated carboxylic acid function. |

Steric and Electronic Influences of ortho-Phenyl Substituents on the Carboxyl Group

The two ortho-phenyl groups exert a profound influence on the carboxyl group, a phenomenon broadly known as the "ortho effect." vedantu.comquora.com This effect is a combination of steric and electronic factors that are elucidated through computational analysis.

Steric Influence: The primary effect is steric hindrance. As discussed, the bulky phenyl groups force the -COOH group to twist out of the plane of the central benzene ring. cgchemistrysolutions.co.in This is a classic case of Steric Inhibition of Resonance (SIR). cgchemistrysolutions.co.inresearchgate.net Computational models can precisely calculate the preferred dihedral angle and the energetic cost of forcing the molecule into a planar conformation.

Electronic Influence: The steric-enforced twisting has significant electronic consequences.

Inhibition of Resonance: In benzoic acid, the carboxyl group can donate and withdraw electron density from the ring via resonance. This conjugation is largely broken in this compound. This isolates the carboxyl group electronically from the ring's π-system.

Increased Acidity: The SIR effect leads to a marked increase in acidity compared to benzoic acid. When the acid donates a proton, it forms a carboxylate anion (-COO⁻). In the anion of benzoic acid, the negative charge is delocalized over the two oxygen atoms and into the benzene ring. However, resonance with the phenyl ring is destabilizing. By forcing the carboxylate group out of plane, the ortho-phenyl groups prevent this destabilizing resonance with the ring. This allows the negative charge to be more effectively delocalized exclusively between the two highly electronegative oxygen atoms, which creates a more stable conjugate base. cgchemistrysolutions.co.invedantu.com A more stable conjugate base corresponds to a stronger acid. Computational studies can quantify this by calculating the pKa or the gas-phase deprotonation energy, which would be significantly lower for this compound than for benzoic acid.

Table 4: Comparison of Acidity and Structure for Substituted Benzoic Acids Note: Some values are estimates based on trends observed in computational and experimental studies. rsc.orgresearchgate.net

| Compound | Substituents | pKa | Carboxyl Group Dihedral Angle (°) | Primary Reason for Acidity Change |

| Benzoic Acid | None | 4.20 | ~0-20° | Baseline |

| 2-Methylbenzoic Acid | One ortho-methyl | 3.91 | ~0-30° | Moderate steric hindrance and inductive effects. |

| 2,6-Dimethylbenzoic Acid | Two ortho-methyls | 3.21 | ~50-70° | Significant steric inhibition of resonance stabilizes the anion. |

| This compound | Two ortho-, one para-phenyl | < 3.2 (Predicted) | ~70-90° | Extreme steric inhibition of resonance, maximizing anion stability. |

Advanced Spectroscopic and Diffraction Techniques for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic compounds. For 2,4,6-triphenylbenzoic acid, both ¹H and ¹³C NMR spectroscopy would provide crucial information for its structural confirmation.

In the ¹H NMR spectrum, the protons of the three phenyl rings and the two meta-protons on the central benzoic acid ring would exhibit distinct chemical shifts. Due to the steric hindrance caused by the bulky phenyl groups, free rotation around the C-C single bonds connecting the phenyl rings to the central benzene (B151609) ring is restricted. This would likely lead to a complex pattern of signals for the aromatic protons, appearing in the typical downfield region of approximately 7.0-8.5 ppm. The carboxylic acid proton would be expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, due to its acidic nature and hydrogen bonding capabilities.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the carboxyl carbon, the quaternary carbons of the central benzene ring to which the phenyl groups and the carboxylic acid are attached, the remaining carbons of the central ring, and the carbons of the three phenyl substituents. The chemical shift of the carboxyl carbon would be observed in the range of 165-185 ppm. The quaternary carbons would also have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | >10 (broad singlet) | 165-185 |

| Aromatic Protons | 7.0-8.5 (complex multiplets) | 125-145 |

| Quaternary Carbons | - | 130-150 |

Note: The data in this table is predicted based on general principles of NMR spectroscopy and data for analogous compounds, as specific experimental data for this compound is not available in the cited literature.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure would likely show significant twisting of the three phenyl rings out of the plane of the central benzoic acid ring due to severe steric hindrance. This would result in a non-planar molecular geometry. Furthermore, in the solid state, carboxylic acids typically form hydrogen-bonded dimers, where the carboxyl groups of two molecules are associated through a pair of O-H···O hydrogen bonds. It is highly probable that this compound would also exhibit this dimeric association in its crystal lattice.

A study on the reaction of trimethylaluminum (B3029685) with this compound reported the synthesis and structural characterization of the resulting aluminum carboxylato complex. researchgate.netacs.orgresearchgate.net While this research focused on the product, it indicates that this compound is a viable starting material for synthesis and that its derivatives can be structurally characterized by X-ray crystallography. Another study mentioned a complex of (R,R)-2 with this compound, suggesting its use as a model compound in structural analyses.

Table 2: Expected Crystallographic Parameters for this compound

| Parameter | Expected Observation |

| Molecular Conformation | Non-planar due to steric hindrance between phenyl groups. |

| Crystal Packing | Formation of hydrogen-bonded dimers via the carboxylic acid groups. |

| Dihedral Angles | Significant twist angles between the planes of the phenyl rings and the central benzene ring. |

Note: This table is based on expected structural features for sterically hindered carboxylic acids, as a specific crystal structure determination for this compound was not found in the reviewed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₂₅H₁₈O₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound under electron ionization would likely proceed through several characteristic pathways. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, mass 17) to form an acylium ion, or the loss of the entire carboxyl group (•COOH, mass 45). The loss of a water molecule (H₂O, mass 18) from the molecular ion is also a possibility. Due to the presence of the multiple phenyl groups, fragmentation involving the cleavage of these rings or the loss of phenyl radicals (•C₆H₅, mass 77) would also be anticipated. The stability of the resulting fragments would dictate the relative intensities of the observed peaks in the mass spectrum.

A publication from 1962 mentions the use of mass spectrometry in the context of identifying related compounds. rsc.org

Table 3: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Plausible Neutral Loss |

| [C₂₅H₁₈O₂]⁺ | 350.4 | - |

| [C₂₅H₁₇O]⁺ | 333.4 | •OH |

| [C₂₄H₁₇O]⁺ | 321.4 | •CHO₂ |

| [C₁₉H₁₃]⁺ | 241.3 | C₆H₅COOH |

| [C₆H₅]⁺ | 77.1 | C₁₉H₁₃O₂ |

Note: This table presents plausible fragmentation pathways. The actual mass spectrum would show a complex pattern of peaks reflecting the relative stability of the various fragment ions.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The functional groups present in this compound would give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

The most prominent feature in the IR spectrum would be the C=O stretching vibration of the carboxylic acid group, which is expected to appear as a strong band in the region of 1700-1730 cm⁻¹. The O-H stretching vibration of the carboxyl group would be observed as a very broad band spanning from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers of carboxylic acids. The C-O stretching vibration of the carboxylic acid would likely appear in the 1210-1320 cm⁻¹ region.

The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would give rise to a series of bands in the 1400-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations would also be present in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern of the aromatic rings.

A study involving a complex of this compound mentioned the use of IR and Raman spectroscopy for characterization.

Table 4: Characteristic Infrared and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad) | Weak |

| C=O Stretch (Carboxylic Acid) | 1700-1730 (strong) | Moderate |

| Aromatic C=C Stretch | 1400-1600 (multiple bands) | Strong |

| C-O Stretch (Carboxylic Acid) | 1210-1320 (strong) | Weak |

| Aromatic C-H Stretch | >3000 | Moderate |

| Out-of-plane C-H Bend | <1000 | Weak |

Note: The frequencies in this table are based on typical ranges for the specified functional groups. The exact positions and intensities of the bands would be determined by the specific molecular environment of this compound.

Future Research Directions and Potential Areas of Exploration

Development of Novel Synthetic Routes with Improved Atom Economy

The principle of atom economy, which emphasizes maximizing the incorporation of atoms from reactants into the final product, is a cornerstone of green chemistry and efficient synthesis. nih.gov Traditional multi-step syntheses for highly substituted aromatic compounds can be complex and may generate considerable waste. Future research should focus on developing more streamlined and atom-economical pathways to 2,4,6-triphenylbenzoic acid and its derivatives.

Potential research directions include:

Transition-Metal-Catalyzed Cross-Coupling Strategies: Investigating one-pot or tandem reactions that combine multiple C-C bond formations. For instance, developing a catalytic system that could achieve a threefold aryl-aryl coupling onto a central benzoic acid precursor would represent a significant increase in efficiency over classical methods.

C-H Activation Approaches: Exploring the direct arylation of a benzoic acid scaffold. This would avoid the need for pre-functionalized starting materials (like halogenated rings), reducing step counts and improving atom economy.

Cycloaddition Reactions: Investigating the potential of [2+2+2] cycloaddition reactions of appropriately substituted alkynes to construct the central phenyl ring and install the carboxylic acid functionality in a highly convergent manner.

A comparative analysis of a hypothetical modern synthetic route against a traditional one is presented below, highlighting the potential for improvement in atom economy.

| Metric | Traditional Synthesis (e.g., Grignard-based) | Future Atom-Economical Route (e.g., C-H Activation) |

| Key Reactants | Halogenated Aromatics, Magnesium, CO2 | Benzene (B151609), Benzoic Acid, Arylating Agent |

| Byproducts | Magnesium salts, Halide waste | H2O or other small molecules |

| Theoretical Atom Economy | Moderate | High |

| Process Steps | Multiple steps for functionalization | Potentially fewer steps |

Exploration of New Catalytic Applications for this compound and Its Metal Complexes

The steric bulk of this compound makes it an intriguing ligand for creating unique coordination environments around metal centers. While its use as a building block in organic synthesis is established, its potential in catalysis remains largely untapped. lookchem.com

Existing Metal Complexes: Research has shown that this compound reacts with organometallic reagents like trimethylaluminum (B3029685) to form stable dimeric complexes. acs.orgresearchgate.netresearchgate.netresearchgate.net In the case of the aluminum complex, the compound [Me2Al{μ-O2CPh(Ph3)}]2 features an eight-membered O-Al-O-C core, demonstrating how the carboxylate group coordinates with the metal centers. acs.orgresearchgate.net

Future Catalytic Frontiers:

Sterically-Controlled Catalysis: The voluminous nature of the ligand could be exploited to create catalysts that offer high selectivity. The bulky phenyl groups can form a well-defined pocket around a metal active site, potentially influencing substrate approach and favoring specific regio- or stereochemical outcomes in reactions like polymerization or asymmetric synthesis.

Metal-Organic Frameworks (MOFs) as Catalysts: While not the exact molecule, the related ligand 4,4′,4″-benzene-1,3,5-triyl-tribenzoic acid (BTB) is used to construct highly porous MOFs like UMCM-1. researchgate.net Future work could explore the incorporation of this compound as a primary or secondary linker in MOFs. researchgate.netmdpi.com The resulting materials could serve as heterogeneous catalysts where the framework itself provides active sites or acts as a robust support for catalytically active metal nanoparticles. mdpi.com

Coordination Polymer Catalysis: Studies on the related 2,4,6-trimethylbenzoic acid have shown that its significant steric hindrance can direct the formation of 1D helical polymers with transition metals, whereas less hindered acids yield different structures. rsc.org This demonstrates a clear structure-directing role that could be harnessed. By analogy, this compound could be used to synthesize novel coordination polymers with unique topologies and potential applications in heterogeneous catalysis.

Advanced Materials Science Applications Beyond Traditional Chemical Synthesis

The rigidity and well-defined three-dimensional structure of this compound make it an excellent candidate for the design of advanced functional materials. lookchem.com Its utility extends beyond being a simple precursor to applications where its structure directly imparts function. lookchem.com

Porous Materials: The most promising area is its use as a building block or "strut" in the construction of Metal-Organic Frameworks (MOFs). mdpi.com MOFs are crystalline materials composed of metal nodes linked by organic molecules, creating materials with exceptionally high surface areas and tunable pore sizes. beilstein-journals.org

Gas Storage and Separation: The defined voids and potential for functionalization within MOFs make them ideal for selective gas adsorption. A MOF constructed with this compound could exhibit unique selectivity for certain gases due to the specific size and chemical nature of the pores defined by the bulky phenyl groups. For example, fluorinated MOFs have shown reversed adsorption order for C2 hydrocarbons, a feat achieved through precise pore engineering. nih.gov

Sensor Technology: The incorporation of this compound into MOFs could lead to new luminescent sensors. The framework's interaction with specific analytes could alter its fluorescence, enabling sensitive and selective detection.

Polymer Science: The compound's aromatic nature and structural features can be leveraged in the development of high-performance polymers with applications in electronics and optoelectronics. lookchem.com Its rigid structure could be incorporated into polymer backbones to enhance thermal stability and modify mechanical properties.

Deeper Theoretical Insights into Steric Effects and Reactivity Control

The chemistry of this compound is fundamentally governed by the profound steric hindrance exerted by the two ortho-positioned phenyl groups on the carboxylate function. While this is qualitatively understood, future research employing computational chemistry could provide deep, quantitative insights.

Modeling and Prediction:

Quantifying Steric Parameters: Using Density Functional Theory (DFT) and other computational methods, the steric bulk of the ligand can be precisely quantified. This would allow for a more predictive understanding of its coordination chemistry and its influence on reaction mechanisms. DFT calculations have been successfully used to understand guest-framework interactions in MOFs, confirming, for example, that C-H···F hydrogen bonds are responsible for reversed hydrocarbon adsorption selectivity. nih.gov

Reaction Mechanism Studies: Theoretical modeling can elucidate the transition states of reactions involving this compound and its derivatives. For instance, modeling the hydrolysis of its esters could provide a detailed energy profile of the reaction pathway, explaining the experimentally observed rates and mechanisms. researchgate.netresearchgate.net

Designing Novel Structures: Computational screening could predict the structures of unknown metal complexes or MOFs incorporating this ligand. This in-silico design approach could guide synthetic efforts toward materials with desired topologies and properties, accelerating the discovery of new functional materials. The ability of ortho-substituted benzoic acids to form helical polymers, unlike their para-substituted counterparts, is a clear example of steric control that could be modeled and predicted. rsc.org

Q & A

Q. What are the common synthetic routes for preparing 2,4,6-Triphenylbenzoic acid, and how can reaction conditions be optimized for high yields?

Methodological Answer: Synthesis typically involves hydrolysis of 2,4,6-Triphenylbenzonitrile under acidic or basic conditions. For example, analogous halogenated benzoic acids (e.g., 2,4,6-Tribromobenzoic acid) are synthesized via nitrile hydrolysis using H₂SO₄ or NaOH . Optimization includes:

- Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may require reflux setups.

- Catalyst selection : Acidic conditions (H₂SO₄) are preferred for electron-deficient nitriles, while basic conditions (NaOH) suit electron-rich substrates.

- Solvent choice : Polar aprotic solvents (DMF) enhance solubility of aromatic intermediates.

Q. How can researchers purify this compound to achieve >99% purity for crystallographic studies?

Methodological Answer: Recrystallization is the primary method:

- Solvent selection : Use mixed solvents (e.g., ethanol/water) to balance solubility. For example, 2,4,6-Trimethylbenzoic acid is purified using ethanol, achieving 99% purity .

- Gradient cooling : Slow cooling minimizes co-precipitation of impurities.

- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves sterically hindered byproducts.

Q. What spectroscopic techniques reliably characterize this compound, and how should overlapping signals be addressed?

Methodological Answer:

- ¹H/¹³C NMR : Aromatic protons appear as complex multiplets (δ 6.8–8.2 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups in impurities .

- IR spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹).

- Mass spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M-H]⁻ for deprotonated species).

- Signal ambiguity : Use 2D NMR (COSY, HSQC) to resolve overlapping aromatic signals, as demonstrated in triazine derivatives .

Advanced Research Questions

Q. How do steric effects from phenyl groups influence the reactivity of this compound in coordination chemistry?

Methodological Answer: The bulky phenyl substituents hinder metal-ligand coordination, favoring monodentate binding over chelation. This steric bulk can:

- Limit framework dimensionality : In MOFs, triphenyl derivatives often form 1D chains instead of 3D networks.

- Modulate catalytic activity : Steric shielding reduces metal center accessibility, as seen in bulky benzoic acid-based catalysts .

- Experimental validation : Compare XRD structures of triphenyl vs. smaller analogs (e.g., trimethylbenzoic acid) to quantify steric parameters.

Q. How can computational methods predict the radical scavenging potential of this compound?

Methodological Answer:

- DFT calculations : Compute bond dissociation energies (BDEs) of the O-H bond to assess antioxidant capacity. For example, 2,4,6-Trihydroxybenzoic acid has a BDE of ~80 kcal/mol, correlating with experimental DPPH scavenging IC₅₀ values .

- Electrostatic potential maps : Identify electron-rich regions prone to radical attack.

- Validation : Cross-reference computed BDEs with kinetic assays (e.g., stopped-flow spectroscopy).

Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

- Purity assessment : Use DSC for precise melting point analysis, as impurities broaden melting ranges. For example, 2,4,6-Trimethoxybenzoic acid exhibits a sharp mp of 118–120°C at >95% purity .

- Synthetic route comparison : Melting points vary with precursors (e.g., nitrile-derived vs. oxidation products).

- Data standardization : Report solvent used for recrystallization, as solvent inclusion can alter mp by 2–5°C.

Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

Methodological Answer:

- Protecting groups : Temporarily esterify the carboxylic acid (e.g., methyl ester) during reactions involving strong acids .

- Low-temperature processing : Conduct reactions at ≤0°C to slow decarboxylation.

- Additives : Use radical inhibitors (e.g., BHT) in oxidative environments, as demonstrated for halogenated benzoic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.